The compound (R)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one is a pyridazine derivative characterized by its unique structural features, including a methoxy group and a tetrahydrofuranyloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology.
The compound is synthesized through various organic chemistry methods, which involve the manipulation of pyridazine and related heterocycles. The literature provides insights into its synthesis and biological activities, highlighting its relevance in drug development.
This compound falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities. Pyridazines have been studied for their roles in various therapeutic areas, including anti-inflammatory and antibacterial effects.
The synthesis of (R)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular structure of (R)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one can be represented as follows:
Key structural features include:
The compound can participate in various chemical reactions, including:
Reactions are typically monitored using techniques such as thin-layer chromatography and NMR spectroscopy to confirm product formation and purity.
The mechanism of action for (R)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one involves:
Studies may include in vitro assays to evaluate binding affinity and biological efficacy against specific targets.
(R)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one has potential applications in:
The tetrahydrofuran (THF) ring in the target compound is synthesized via stereocontrolled cyclization, with emphasis on achieving the (R)-configuration. Key methods include:
Table 1: Cyclization Methods for THF Ring Synthesis
Method | Precursor | Catalyst/Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
RCM | But-3-ene-1,2-diol | Grubbs-II, 40°C | 78 | 85% ee (R) |
Williamson Ether | 1-Chloro-3-hydroxypropan-2-ol | K₂CO₃, TBAB, 80°C | 92 | Regioselective |
Epoxide Cyclization | Glycidol derivatives | BF₃·OEt₂, 0°C | 65 | cis:trans = 9:1 |
The pyridazinone ring is constructed via palladium-catalyzed coupling and regioselective methylation.
Table 2: Suzuki-Miyaura Coupling Optimization
Arylboron Reagent | Catalyst | Base | Solvent | Yield (%) |
---|---|---|---|---|
Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 72 |
Arylpinacol boronate | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 88 |
Arylboronic acid (anhydrous) | PdCl₂(PEPPSI-IPr) | K₃PO₄ | Toluene | 91 |
Table 3: Asymmetric Hydrogenation for (R)-THF Synthesis
Dihydrofuran Precursor | Catalyst | H₂ Pressure (bar) | ee (%) | Configuration |
---|---|---|---|---|
2,5-Dihydro-3-((4-methoxyphenoxy)methyl)furan | Ru-(R)-BINAP | 50 | 92 | R |
2-Methyl-2,5-dihydrofuran | Rh-(R,R)-DuPhos | 5 | 95 | R |
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: